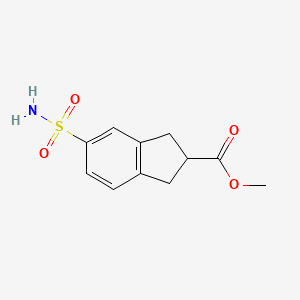![molecular formula C15H24Cl2N2O2 B2671585 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride CAS No. 1423029-66-6](/img/structure/B2671585.png)
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride involves multiple steps, starting from the appropriate precursors. The general synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with 2-(cyclopropylamino)ethyl chloride under basic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-bromopropanoic acid in the presence of a suitable base to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification and Isolation: Industrial purification methods such as distillation, crystallization, and chromatography are employed to isolate the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
科学研究应用
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: It may inhibit certain enzymes, affecting various biochemical pathways.
Modulate Signaling Pathways: The compound can influence intracellular signaling pathways, leading to changes in cellular functions.
相似化合物的比较
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride can be compared with other similar compounds, such as:
3-{Benzyl[2-(methylamino)ethyl]amino}propanoic acid dihydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.
3-{Benzyl[2-(ethylamino)ethyl]amino}propanoic acid dihydrochloride: Similar structure but with an ethyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-[benzyl-[2-(cyclopropylamino)ethyl]amino]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c18-15(19)8-10-17(11-9-16-14-6-7-14)12-13-4-2-1-3-5-13;;/h1-5,14,16H,6-12H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGVWDRULNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN(CCC(=O)O)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)
![2-[(4-chloropyridin-2-yl)formamido]acetic acid](/img/structure/B2671505.png)
![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)
![ethyl 4-{2-[(2-{1-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetamido}benzoate](/img/structure/B2671508.png)
amine](/img/structure/B2671510.png)
![3,4-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2671511.png)
![3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2671513.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)
![(2E)-3-(furan-2-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

![2-bromo-1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}ethan-1-one](/img/structure/B2671522.png)
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)

